molecular formula C20H19FN4O2 B2612391 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 847399-62-6

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2612391
CAS No.: 847399-62-6
M. Wt: 366.396
InChI Key: GUIMLZOYZUWVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperazine ring, and a pyrimidine-dione core. Its structural features make it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)23-10-12-24(13-11-23)18-14-19(26)25(20(27)22-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIMLZOYZUWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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